4-(9-Anthracenylethynyl)phthalic anhydride
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Overview
Description
4-(9-Anthracenylethynyl)phthalic anhydride is an organic compound with the molecular formula C24H12O3. This compound is characterized by the presence of an anthracene moiety attached to a phthalic anhydride core via an ethynyl linkage. It is a derivative of phthalic anhydride, which is widely used in the production of plasticizers, dyes, and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9-Anthracenylethynyl)phthalic anhydride typically involves the Sonogashira coupling reaction. This reaction is carried out between 9-bromoanthracene and 4-ethynylphthalic anhydride in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include:
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 60-80°C
Catalyst: Palladium(II) acetate
Co-catalyst: Copper(I) iodide
Base: Triethylamine or diisopropylethylamine
Industrial Production Methods
While the industrial production of this compound is not as widespread as other phthalic anhydride derivatives, the process would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to remove any by-products or unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(9-Anthracenylethynyl)phthalic anhydride can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced to form anthracene derivatives with different degrees of hydrogenation.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
4-(9-Anthracenylethynyl)phthalic anhydride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to the fluorescence properties of the anthracene moiety.
Medicine: Studied for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 4-(9-Anthracenylethynyl)phthalic anhydride is largely dependent on its chemical structure. The anthracene moiety can interact with various molecular targets through π-π stacking interactions, while the phthalic anhydride core can undergo hydrolysis to form phthalic acid derivatives. These interactions and transformations can modulate the activity of biological molecules and pathways, making the compound useful in various applications.
Comparison with Similar Compounds
4-(9-Anthracenylethynyl)phthalic anhydride can be compared with other similar compounds, such as:
Phthalic anhydride: A simpler derivative used primarily in the production of plasticizers and resins.
9-Anthracenecarboxylic acid: Contains the anthracene moiety but lacks the phthalic anhydride core.
4-Ethynylphthalic anhydride: Contains the phthalic anhydride core but lacks the anthracene moiety.
The uniqueness of this compound lies in the combination of the anthracene and phthalic anhydride functionalities, which impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
353764-04-2 |
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Molecular Formula |
C24H12O3 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
5-(2-anthracen-9-ylethynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C24H12O3/c25-23-21-12-10-15(13-22(21)24(26)27-23)9-11-20-18-7-3-1-5-16(18)14-17-6-2-4-8-19(17)20/h1-8,10,12-14H |
InChI Key |
PIJSJHZJNKSZPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C#CC4=CC5=C(C=C4)C(=O)OC5=O |
Origin of Product |
United States |
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